4-(2,4-Dimethylphenoxy)piperidine
Description
4-(2,4-Dimethylphenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent with methyl groups at the 2- and 4-positions of the aromatic ring. This compound is of interest in medicinal chemistry due to the versatility of the piperidine scaffold and the tunable electronic/steric effects imparted by the dimethylphenoxy group.
Properties
CAS No. |
946681-45-4 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(2,4-dimethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChI Key |
OBEGPAJPLHHYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenoxy)piperidine typically involves the reaction of 2,4-dimethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Key Structural Variations :
- Substituent Position: The position of methyl groups on the phenoxy ring significantly influences molecular interactions. For example: 4-(2,3-Dimethylphenoxy)piperidine hydrochloride (CAS 1171504-55-4) differs in methyl placement (2,3 vs. 4-(3,5-Dimethylphenoxy)piperidine (CAS 308831-00-7) exhibits symmetrical 3,5-dimethyl substitution, reducing steric clashes but modifying electron density on the aromatic ring .
- Linker Modifications: 4-[(2,4-Dimethylphenoxy)methyl]piperidine introduces a methylene bridge between the phenoxy and piperidine groups, enhancing conformational flexibility compared to the direct linkage in the target compound .
Table 1: Structural Comparison of Selected Piperidine Derivatives
| Compound Name | Substituent Pattern | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 4-(2,4-Dimethylphenoxy)piperidine | 2,4-dimethylphenoxy | C13H19NO | 205.30 | Direct phenoxy-piperidine link |
| 4-(2,3-Dimethylphenoxy)piperidine HCl | 2,3-dimethylphenoxy | C13H19NO·HCl | 241.76 | Hydrochloride salt, steric clash |
| 4-(3,5-Dimethylphenoxy)piperidine | 3,5-dimethylphenoxy | C13H19NO | 205.30 | Symmetrical substitution |
| 4-[(2,4-Dimethylphenoxy)methyl]piperidine | 2,4-dimethylphenoxymethyl | C14H21NO | 219.33 | Methylene spacer |
Key Differences :
Physicochemical and Pharmacological Properties
- Lipophilicity: Methyl groups enhance lipophilicity compared to halogenated analogs (e.g., 4-(4-Trifluoromethylphenoxy)piperidine HCl, ), which exhibit higher metabolic stability but lower solubility .
- Biological Activity: Antimicrobial Activity: Piperidine derivatives with electron-withdrawing groups (e.g., chloro in HBK15, ) show enhanced activity against pathogens like S. aureus . Enzyme Inhibition: Analogs like N-isobutyl-4-hexanoyl-4-hydroxy-pyrrolidin-1-one () demonstrate the importance of substituent bulk in modulating enzyme binding .
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